Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
Description
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is a pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position of the pyrrolidine ring and a methyl ester group at the terminal of the propanoate chain. This compound may serve as a synthetic intermediate or impurity in pharmaceutical contexts, such as anticoagulant drug development (e.g., Dabigatran-related impurities) .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3 |
InChI Key |
YXASICFQNIHUPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrrolidine Derivatives
One of the foundational approaches to synthesize related pyrrolidine esters involves the nucleophilic substitution of pyrrolidine nitrogen with alkyl halides or esters bearing the propanoate side chain.
- Example from Related Compound Synthesis :
Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate was prepared by reacting pyrrolidine with methyl methacrylate in methanol at 50 °C for 24 hours, followed by removal of solvents under reduced pressure to isolate the product with high purity (96.6%) and good yield (~2000 g scale). This method demonstrates the feasibility of Michael-type addition of pyrrolidine to activated esters, which can be adapted for hydroxymethyl-substituted pyrrolidines.
Reductive Amination of Hydroxymethyl Pyrrolidine with Aldehyde Esters
A more specific and direct route to methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate involves the reductive amination of 2-(hydroxymethyl)pyrrolidine with aldehyde or keto esters bearing the propanoate group.
- Synthesis Strategy :
- The key intermediate, 2-(hydroxymethyl)pyrrolidine, is reacted with an aldehyde derivative of methyl 3-formylpropanoate or an equivalent activated ester.
- Reductive amination is conducted using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, facilitating the formation of the N-substituted pyrrolidine with a hydroxymethyl group intact.
- This method preserves the hydroxymethyl functionality on the pyrrolidine ring while introducing the propanoate ester side chain.
Alkylation Using 3-Bromopropanoate Esters
Another common approach involves the alkylation of 2-(hydroxymethyl)pyrrolidine with methyl 3-bromopropanoate under basic conditions.
- Typical Reaction Conditions :
- The pyrrolidine derivative is treated with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
- The reaction is typically carried out at elevated temperatures (60–80 °C) for several hours to ensure complete substitution.
- The product is then purified by preparative HPLC or column chromatography to isolate this compound.
Protection and Deprotection Strategies in Multi-Step Syntheses
In complex synthetic routes where multiple functional groups are present, the hydroxymethyl group on the pyrrolidine may require protection during alkylation or coupling steps.
- Example :
Catalytic Coupling and Subsequent Functional Group Transformations
Advanced synthetic routes may involve palladium-catalyzed coupling reactions (e.g., Heck or Sonogashira couplings) to introduce complex side chains, followed by reductive amination to install the pyrrolidine moiety.
- These methods are more common in the synthesis of analogues or derivatives but can be adapted for the target compound by appropriate selection of coupling partners and conditions.
Summary Table of Preparation Methods
| Method Number | Reaction Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Michael Addition | Pyrrolidine + Methyl methacrylate, MeOH, 50 °C, 24 h | Simple, scalable | May not directly yield hydroxymethyl derivative |
| 2 | Reductive Amination | 2-(Hydroxymethyl)pyrrolidine + aldehyde ester + NaBH3CN or H2/Pd | Preserves hydroxymethyl group | Requires careful control of reductive conditions |
| 3 | N-Alkylation | 2-(Hydroxymethyl)pyrrolidine + methyl 3-bromopropanoate, K2CO3, MeCN, 60–80 °C | Straightforward, moderate yield | Possible side reactions if unprotected hydroxyl |
| 4 | Protection/Deprotection | Silyl protection, alkylation, acidic or fluoride deprotection | Enables complex multi-step synthesis | Adds steps and complexity |
| 5 | Catalytic Coupling + Reductive Amination | Pd-catalysis, Heck/Sonogashira, then reductive amination | Access to diverse analogues | Requires advanced catalysis expertise |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-(carboxymethyl)pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
Key Differences :
- Functional Group : Replaces the hydroxymethyl group with a 2-oxo (ketone) moiety on the pyrrolidine ring.
- Molecular Formula: C8H13NO3 (MW: 171.19) .
- Reduced hydrogen-bonding capacity compared to the hydroxymethyl analog, likely lowering solubility in polar solvents.
- Applications : Used as a building block in organic synthesis, particularly for heterocyclic compounds.
Dabigatran Impurity 4 (Methyl 3-(2-(hydroxymethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate)
Key Differences :
- Structure : Incorporates a benzo[d]imidazole core and pyridin-2-yl group, absent in the target compound.
- Molecular Formula : C19H20N4O4 (MW: 368.39) .
- Properties :
- Aromatic rings enable π-π stacking and enhance lipophilicity, favoring membrane permeability.
- Higher molecular weight and complexity may limit metabolic stability compared to simpler pyrrolidine derivatives.
- Role : A process-related impurity in Dabigatran, highlighting structural modifications critical to drug safety profiles.
Fluoropyridine- and Silyl Ether-Containing Analogs
Examples :
Key Differences :
- Functional Groups : Fluorine atoms (electron-withdrawing) and silyl ethers (bulky protecting groups).
- Properties :
- Fluorine enhances metabolic stability and electronegativity, influencing binding interactions.
- Silyl ethers improve solubility in organic media and protect hydroxyl groups during synthesis.
- Applications : Intermediate in multistep syntheses, particularly for bioactive molecules requiring controlled reactivity.
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The hydroxymethyl group in the target compound may enhance solubility but reduce membrane permeability compared to lipophilic analogs like Dabigatran Impurity 4.
- Synthetic Utility : Silyl-protected derivatives (e.g., compounds) demonstrate strategies to modulate reactivity and solubility during synthesis .
- Pharmaceutical Relevance : Structural variations in pyrrolidine derivatives significantly impact drug metabolism and impurity profiles, as seen in Dabigatran development .
Biological Activity
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate, also known by its CAS number 1249850-00-7, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17NO3
- Molecular Weight : 187.24 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)CCN1CCCC1CO
This compound features a pyrrolidine ring, which is significant in various biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The hydroxymethyl group on the pyrrolidine ring enhances its solubility and reactivity, potentially allowing it to modulate various signaling pathways and enzyme activities.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of kynurenine 3-monooxygenase (KMO), which plays a role in the metabolism of tryptophan and is linked to neurodegenerative diseases .
- Cellular Effects : In vitro studies have demonstrated that compounds similar to this compound can influence cell viability and proliferation. The cellular potency of related compounds has been characterized using human hepatocytes, indicating potential therapeutic applications .
Case Study 1: KMO Inhibition
A study focused on the development of KMO inhibitors highlighted the importance of structural modifications similar to those found in this compound. The research demonstrated that specific substitutions could enhance enzyme binding affinity and cellular potency, suggesting that compounds with similar frameworks could be effective in treating conditions associated with KMO dysregulation .
Case Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetic properties of structurally related compounds in vivo. These studies revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the safety and efficacy of this compound in therapeutic contexts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 1249850-00-7 |
| Purity | 97% |
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Potential KMO inhibitor |
| Cellular Effects | Influence on cell viability |
Q & A
Basic: What are the key considerations for synthesizing methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by esterification. A common approach includes:
- Step 1: Hydroxymethylation of pyrrolidine using formaldehyde under basic conditions to introduce the hydroxymethyl group.
- Step 2: Propanoate ester formation via nucleophilic substitution between 3-chloropropanoic acid and the hydroxymethyl-pyrrolidine intermediate.
- Step 3: Methylation of the carboxylic acid group using diazomethane or methyl iodide in the presence of a base (e.g., K₂CO₃).
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for esterification), and catalyst selection (e.g., DMAP for ester coupling) .
Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
Answer:
Enantiomeric purity is crucial for pharmacological applications. Optimization strategies include:
- Catalytic asymmetric synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like hydroxymethylation or esterification to induce stereoselectivity .
- Chiral resolution: Employ chiral stationary phases (CSPs) in HPLC post-synthesis to separate enantiomers. For example, use a cellulose tris(3,5-dimethylphenylcarbamate) column with hexane:isopropanol mobile phases.
- Kinetic control: Adjust reaction time and temperature to favor the desired enantiomer, leveraging differences in activation energies .
Basic: What analytical techniques are recommended for structural confirmation?
Answer:
- NMR spectroscopy:
- ¹H NMR: Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and hydroxymethyl group (δ 3.7–4.2 ppm).
- ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and pyrrolidine carbons (δ 40–60 ppm).
- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ with exact mass matching C₁₀H₁₈NO₃ (theoretical: 200.1287).
- IR spectroscopy: Detect ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .
Advanced: How to resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies in NMR or mass spectra often arise from solvent effects, impurities, or stereochemical variations. Mitigation steps:
- Standardize conditions: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS).
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for pyrrolidine ring protons .
- High-resolution crystallography: Obtain single-crystal X-ray data to unambiguously confirm bond angles and stereochemistry .
Basic: How to assess purity for pharmacological studies?
Answer:
- HPLC with UV detection: Use a C18 column (e.g., Agilent Zorbax) and gradient elution (water:acetonitrile + 0.1% TFA). Monitor at 210 nm for ester and amine absorption.
- LC-MS: Quantify impurities (e.g., unreacted starting materials) with a QTOF mass spectrometer in positive ion mode.
- Elemental analysis: Validate C, H, N, O percentages within ±0.4% of theoretical values .
Advanced: What experimental designs are suitable for studying its mechanism of action in biological systems?
Answer:
- Dose-response assays: Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs) to determine EC₅₀ values via calcium flux or cAMP assays.
- Binding kinetics: Perform surface plasmon resonance (SPR) to measure association/dissociation rates (kₐ, k𝒹) for receptor-ligand interactions.
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature: Store at –20°C in amber vials to prevent ester hydrolysis or photodegradation.
- Humidity control: Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
- Solvent choice: Dissolve in anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced: How to design a study investigating its stereochemical impact on biological activity?
Answer:
- Enantiomer separation: Use preparative chiral HPLC to isolate (R)- and (S)-enantiomers.
- In vitro assays: Compare IC₅₀ values for each enantiomer in target vs. off-target assays (e.g., kinase panels).
- Molecular docking: Perform in silico simulations (AutoDock Vina) to correlate enantiomer binding poses with activity differences .
Basic: What computational methods predict its physicochemical properties?
Answer:
- logP calculation: Use ChemAxon or ACD/Labs software to estimate partition coefficient (logP ~1.2).
- pKa prediction: Apply MarvinSketch to determine basicity of the pyrrolidine nitrogen (predicted pKa ~8.5).
- Solubility: Employ Hansen solubility parameters (HSPiP) to identify compatible solvents (e.g., DMSO > ethanol > water) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Flow chemistry: Optimize continuous flow reactors for esterification steps to enhance heat/mass transfer.
- Catalyst recycling: Immobilize catalysts (e.g., Pd/C or enzymes) on magnetic nanoparticles for reuse.
- Design of Experiments (DoE): Use factorial designs to identify critical factors (e.g., reactant stoichiometry, mixing speed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
